![molecular formula C8H18Cl2N2O2 B3113912 N-(1-Methyl-4-piperidinyl)glycine dihydrochloride CAS No. 1987514-00-0](/img/structure/B3113912.png)
N-(1-Methyl-4-piperidinyl)glycine dihydrochloride
Overview
Description
“N-(1-Methyl-4-piperidinyl)glycine dihydrochloride” is a chemical compound with the empirical formula C8H16N2O2.2ClH . It is a solid substance and its IUPAC name is [(1-methyl-4-piperidinyl)amino]acetic acid dihydrochloride .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of “this compound”. It is recommended to refer to peer-reviewed papers and technical documents for detailed synthesis procedures .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=S (C1CCNCC1) (N (C)C (CC2)CCN2C)=O.Cl.Cl
. The InChI code for this compound is 1S/C8H16N2O2.2ClH/c1-10-4-2-7 (3-5-10)9-6-8 (11)12;;/h7,9H,2-6H2,1H3, (H,11,12);2*1H
. Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 245.15 . The compound is stored at room temperature .Scientific Research Applications
Glycine Transporter Inhibition for Neuropsychiatric Disorders
Research has identified compounds structurally related to N-(1-Methyl-4-piperidinyl)glycine dihydrochloride as potent glycine transporter 1 (GlyT1) inhibitors. These compounds are explored for their potential in treating schizophrenia and cognitive disorders by modulating NMDA receptor function, a critical aspect of excitatory neurotransmission and cognitive processes. For instance, the study by Yamamoto et al. (2016) discusses the design and identification of potent GlyT1 inhibitors with favorable pharmacokinetic profiles, highlighting the therapeutic potential for schizophrenia without undesirable CNS side effects (Yamamoto et al., 2016).
Enhancement of Chemotherapy
The research by Vystorop et al. (2011) demonstrates the application of cyclic amino acids derived from this compound in enhancing the sensitivity of leukemia models to anticancer drugs, suggesting a potential role in chemotherapy adjuvant therapy (Vystorop et al., 2011).
Safety and Hazards
The safety data sheet for a similar compound, (1-Methyl-4-piperidinyl)methanamine, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes severe skin burns and eye damage, and is harmful if inhaled . It is recommended to handle the compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
2-[(1-methylpiperidin-4-yl)amino]acetic acid;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-10-4-2-7(3-5-10)9-6-8(11)12;;/h7,9H,2-6H2,1H3,(H,11,12);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXNQAHRJKQWLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC(=O)O.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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